5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole is a synthetic organic compound that belongs to the class of dioxazoles. These compounds are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of chloro and trifluoromethyl groups can significantly influence the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted precursor with a trifluoromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include bases, acids, oxidizing agents, reducing agents, and specific catalysts. The conditions would vary depending on the desired transformation, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,3,4-thiadiazole
- 5-Chloro-3,5-bis(trifluoromethyl)-1,2,3-triazole
Comparison
Compared to these similar compounds, 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole might exhibit unique reactivity and properties due to the presence of the dioxazole ring
Eigenschaften
CAS-Nummer |
82985-92-0 |
---|---|
Molekularformel |
C4ClF6NO2 |
Molekulargewicht |
243.49 g/mol |
IUPAC-Name |
5-chloro-3,5-bis(trifluoromethyl)-1,4,2-dioxazole |
InChI |
InChI=1S/C4ClF6NO2/c5-3(4(9,10)11)13-1(12-14-3)2(6,7)8 |
InChI-Schlüssel |
VHUOWESJXSBVKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NOC(O1)(C(F)(F)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.